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Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694 Get Quote

In the landscape of atherosclerosis and hypercholesterolemia research, the inhibition of Acyl-

CoA: Cholesterol Acyltransferase (ACAT) presents a key therapeutic target. Sandoz 58-035
has long been established as a reliable positive control in ACAT inhibition assays due to its

potent and competitive mechanism of action.[1][2] This guide provides a comprehensive

comparison of Sandoz 58-035 with other ACAT inhibitors, supported by experimental data and

detailed protocols to aid researchers in selecting the appropriate controls and compounds for

their studies.

Performance Comparison of ACAT Inhibitors
Sandoz 58-035 effectively inhibits hormonally stimulated cholesterol esterification by over 98%.

[1][2][3] Its utility as a benchmark is evident when compared against other compounds

targeting the same enzyme. The following table summarizes the inhibitory performance of

Sandoz 58-035 and its alternatives based on available data.
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Compound Target(s) IC50 Value
Cell Type /
Assay
Condition

Reference

Sandoz 58-035 ACAT 0.4 ± 0.2 μM
Mouse liver

microsomes
[4]

Avasimibe ACAT -
Used in clinical

trials
[5]

K-604 ACAT1 - U251-MG cells [6]

CP-113,818 ACAT -
Mouse peritoneal

macrophages
[7]

Pyripyropene A

(PPPA)
ACAT2 -

Selective ACAT2

inhibitor
[8]

AM-251 ACAT 3.8 ± 1.3 μM
Mouse liver

microsomes
[4]

SR144528 ACAT 3.6 ± 1.1 μM
Mouse liver

microsomes
[4]

F-1394 ACAT -
Used in ApoE-/-

mice
[5]

Note: IC50 values can vary depending on the specific experimental conditions, including cell

type, substrate concentration, and assay method. The data presented here is for comparative

purposes. A dash (-) indicates that a specific IC50 value was not readily available in the cited

literature, though the compound's inhibitory activity was demonstrated.

Experimental Methodologies
Accurate and reproducible assessment of ACAT inhibition is crucial. Below are detailed

protocols for common in vitro and cell-based ACAT activity assays.

In Vitro ACAT Activity Assay using Microsomes
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This assay measures the enzymatic activity of ACAT in isolated microsomes by quantifying the

formation of radiolabeled cholesteryl esters.

Materials:

Isolated liver microsomes

[14C]oleoyl-CoA

Bovine Serum Albumin (BSA)

Free cholesterol in β-cyclodextrin

ACAT inhibitor (e.g., Sandoz 58-035) dissolved in DMSO

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

Chloroform/methanol (2:1)

Thin Layer Chromatography (TLC) plates

Scintillation fluid and counter

Protocol:

Prepare a reaction mixture containing microsomal protein, BSA, and free cholesterol in β-

cyclodextrin.

Add the ACAT inhibitor at various concentrations. An equivalent volume of DMSO should be

used as a vehicle control.

Pre-incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[9]

Initiate the enzymatic reaction by adding [14C]oleoyl-CoA.

Incubate at 37°C for a predetermined linear reaction time (e.g., 5-20 minutes).[4][10]

Stop the reaction by adding chloroform/methanol (2:1).[9]
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Separate the lipid phases by centrifugation.

Spot the organic phase onto a TLC plate and develop the plate to separate cholesteryl esters

from other lipids.

Scrape the band corresponding to cholesteryl esters into a scintillation vial.[9]

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

Calculate the percentage of inhibition relative to the vehicle control.

Cell-Based ACAT Inhibition Assay
This assay determines the effect of inhibitors on cholesterol esterification within intact cells.

Materials:

Cultured cells (e.g., macrophages, HepG2)

[3H]oleic acid or a fluorescently labeled sterol (e.g., NBD22-steryl ester)

Cell culture medium

ACAT inhibitor (e.g., Sandoz 58-035)

Vehicle control (e.g., DMSO)

Lysis buffer

Lipid extraction solvents (e.g., hexane/isopropanol)

TLC plates or fluorescence plate reader

Protocol:

Plate cells in a multi-well plate and culture until they reach the desired confluency.

Treat the cells with various concentrations of the ACAT inhibitor or vehicle control for a

specified period (e.g., 1-2 hours).[11]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3617493/
https://www.benchchem.com/product/b1196694?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8775100/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add [3H]oleic acid or the fluorescently labeled sterol to the medium and incubate for a pulse

period (e.g., 30 minutes to 4 hours).[3][11]

Wash the cells with cold PBS to remove unincorporated label.

Lyse the cells and extract the lipids using an appropriate solvent system.

If using [3H]oleic acid, separate the lipids by TLC as described in the in vitro assay, and

quantify the radioactivity in the cholesteryl ester band.

If using a fluorescently labeled sterol, measure the fluorescence intensity using a

fluorescence plate reader.[12]

Determine the percentage of inhibition relative to the vehicle control.

Signaling Pathways and Experimental Workflows
Understanding the broader biological context of ACAT is essential for interpreting inhibition

data. ACAT plays a crucial role in cellular cholesterol homeostasis and has been implicated in

various signaling pathways, particularly in the context of cancer.
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Caption: ACAT's role in cholesterol esterification and a cancer-related signaling pathway.

The diagram above illustrates the central role of ACAT in converting free cholesterol, often

derived from LDL uptake, into cholesteryl esters for storage in lipid droplets.[13] Sandoz 58-
035 acts as a direct inhibitor of this process. Furthermore, in certain cancer models, ACAT1 has

been shown to promote proliferation and metastasis through the AKT/GSK3β/c-Myc signaling

pathway.[14]
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Caption: A typical experimental workflow for assessing ACAT inhibition in a cell-based assay.
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This workflow provides a step-by-step guide for researchers performing cell-based ACAT

inhibition assays, highlighting the inclusion of both positive (Sandoz 58-035) and vehicle

controls for robust data interpretation.

In conclusion, Sandoz 58-035 remains a cornerstone as a positive control for ACAT inhibition

studies. Its well-characterized potent activity provides a reliable benchmark against which novel

and alternative inhibitors can be compared. The provided experimental protocols and pathway

diagrams offer a foundational resource for researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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